molecular formula C17H24N6OS B2452313 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 941948-48-7

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2452313
CAS No.: 941948-48-7
M. Wt: 360.48
InChI Key: FHVMVINITQBTBL-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex synthetic compound. It features a cyclopropane ring, a piperidine group, and a pyrazolo[3,4-d]pyrimidine core with a methylthio substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Cyclopropane Formation

    • Cyclopropanecarboxylic acid is converted to cyclopropanecarboxamide.

    • Reaction conditions: Ammonia (NH₃), room temperature.

  • Attachment of Pyrazolo[3,4-d]pyrimidine

    • React cyclopropanecarboxamide with 6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-1-yl ethyl chloride.

    • Reaction conditions: Anhydrous potassium carbonate (K₂CO₃) as a base, DMF (dimethylformamide) as solvent, heated under reflux.

Industrial Production Methods

  • Large-scale production involves continuous flow chemistry.

  • Utilization of automated synthesis with precise temperature and pressure control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Converts the methylthio group to a sulfoxide or sulfone.

    • Reagents: Hydrogen peroxide (H₂O₂), acetic acid.

  • Reduction

    • Reduces the cyclopropanecarboxamide to cyclopropylmethylamine.

    • Reagents: Lithium aluminium hydride (LiAlH₄).

  • Substitution

    • Replaces the piperidine group with other amines.

    • Reagents: Various amines (NH₂-R), using catalytic conditions.

Major Products

  • Oxidation: : N-(2-(6-(methylsulfinyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide.

  • Reduction: : N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropylmethylamine.

  • Substitution: : Varies based on the amine used.

Scientific Research Applications

Chemistry

  • Used as a building block for complex organic synthesis.

  • Precursor in the synthesis of biologically active molecules.

Biology

  • Probe for studying protein-ligand interactions.

  • Tool in studying enzyme mechanisms.

Medicine

  • Investigated for potential anti-cancer and anti-inflammatory properties.

  • Research ongoing into its effects on various biological pathways.

Industry

  • Component in the development of novel materials.

  • Potential application in the design of agrochemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways

  • Target Interaction

    • Interacts with enzymes and receptors due to its structural complexity.

    • The pyrazolo[3,4-d]pyrimidine core is key in binding to active sites.

  • Pathways

    • Modulates signal transduction pathways involved in inflammation and cell proliferation.

    • Inhibition of specific kinases and enzymes linked to disease progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)-2-(pyrazolo[3,4-d]pyrimidin-1-yl)acetamide

    • Similar pyrazolo[3,4-d]pyrimidine core, differing side chain.

    • Comparable in targeting mechanisms but distinct in its overall efficacy and application.

  • N-(2-(4-methylthio)-3-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide

    • Close structural analogue with minor differences in substitution pattern.

    • Unique in its specificity and biological interactions.

By exploring the synthesis, reactions, and applications of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide, we see its versatility and potential across various fields. This complex compound continues to be a focal point in scientific research, promising advancements in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6OS/c1-25-17-20-14(22-8-3-2-4-9-22)13-11-19-23(15(13)21-17)10-7-18-16(24)12-5-6-12/h11-12H,2-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVMVINITQBTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3CC3)C(=N1)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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